

Protocol for the Preparation of Medium 199 from Powdered Concentrate

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Compound of Interest		
Compound Name:	M199	
Cat. No.:	B15296203	Get Quote

Application Note

Introduction

Medium 199 (**M199**) is a classic and widely used synthetic cell culture medium developed by Morgan, Morton, and Parker in 1950.[1] It was initially formulated for the nutritional study of chick embryo fibroblasts and has since found broad applications in virology, vaccine production, and the in vitro cultivation of a variety of animal cells, particularly non-transformed cells.[2] **M199** contains a unique combination of components not found in other basal media, including adenine, adenosine, hypoxanthine, and thymine.[2] This medium is available with either Earle's or Hanks' balanced salt solutions.[2] The Earle's salt formulation is buffered with sodium bicarbonate and requires a 5-10% CO2 environment to maintain a physiological pH, while the Hanks' salt version is designed for use in atmospheric CO2 conditions.[2] This protocol provides a detailed procedure for the sterile preparation of Medium 199 from its powdered concentrate.

Target Audience

This document is intended for researchers, scientists, and drug development professionals working in cell culture and related fields.

Quantitative Data Summary



The following table summarizes the key quantitative parameters for the preparation of 1 liter of Medium 199. Note that the exact amount of **M199** powder may vary by manufacturer, and it is crucial to consult the product's datasheet.

Component	Amount per 1 Liter	Notes
M199 Powder Concentrate	Varies (e.g., 9.2g, 9.54g, 15.5g)	Refer to manufacturer's instructions.[3][4]
Tissue Culture Grade Water	~900-950 mL initially	Final volume is brought to 1 L. [2][5]
Sodium Bicarbonate (NaHCO3)	2.2 g	For formulations with Earle's salts.[2][3][6][7]
L-Glutamine	0.1 g (if not in powder)	Can be added as a supplement.[1]
1N HCl or 1N NaOH	As needed for pH adjustment	Used to lower or raise the pH, respectively.[2]
Final pH	7.2 - 7.4	Adjust to 0.1-0.3 units below the final desired pH before filtration.[2]

Experimental Protocol

This protocol outlines the steps for preparing 1 liter of sterile Medium 199 from its powdered form.

Materials

- M199 powder concentrate (with Earle's salts)
- Tissue culture grade water, at room temperature (15-30°C)[2][5]
- Sodium Bicarbonate (NaHCO3), cell culture grade[1]
- 1N Hydrochloric Acid (HCl), sterile



- 1N Sodium Hydroxide (NaOH), sterile
- Sterile 1 L graduated cylinder or volumetric flask
- Sterile magnetic stir bar and stir plate
- Sterile 0.22 μm membrane filtration unit[1]
- Sterile storage bottles
- pH meter
- Biosafety cabinet (BSC)

Procedure

- Initial Preparation: Measure approximately 900-950 mL of tissue culture grade water into a sterile beaker or flask containing a sterile magnetic stir bar.[2][5] Ensure the water is at room temperature.[2] Do not heat the water, as this can cause precipitation of components.
- Dissolving the Powder: While gently stirring the water, slowly add the entire contents of the M199 powder package. To ensure all the powder is transferred, rinse the inside of the package with a small amount of the water from the beaker and add it back.[2] Continue stirring until the powder is completely dissolved.
- Adding Sodium Bicarbonate: For M199 formulations with Earle's salts, add 2.2 g of sodium bicarbonate to the dissolved medium.[3][6][7] Stir until the sodium bicarbonate is fully dissolved.
- pH Adjustment: Aseptically calibrate a pH meter. While stirring, measure the pH of the medium. Adjust the pH to be 0.1 to 0.3 units lower than the desired final pH (typically 7.2-7.4), as the pH may rise during filtration.[2] Slowly add 1N HCl to lower the pH or 1N NaOH to raise it.
- Bringing to Final Volume: Once the desired pH is reached, transfer the medium to a 1 L sterile graduated cylinder or volumetric flask. Add tissue culture grade water to bring the final volume to exactly 1 liter. Mix thoroughly.



- Sterile Filtration: Immediately filter the prepared medium through a sterile 0.22 μm membrane filter into a sterile storage container.[1] A positive pressure filtration system is recommended to minimize the loss of CO2.[1]
- Storage and Quality Control: Store the sterilely prepared Medium 199 at 2-8°C, protected from light.[3] Before use, it is good practice to incubate a small aliquot for 24-48 hours to check for any microbial contamination. Deterioration of the liquid medium may be indicated by a change in color, pH, or the appearance of a precipitate.

Workflow Diagram



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Caption: Workflow for preparing **M199** medium from powder.

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